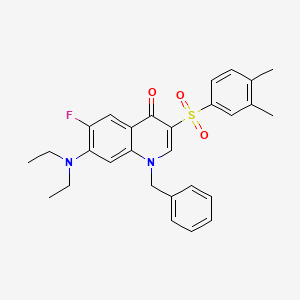

1-benzyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-benzyl-7-(diethylamino)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(18-31(25)17-21-10-8-7-9-11-21)35(33,34)22-13-12-19(3)20(4)14-22/h7-16,18H,5-6,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPZEACIMXEDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.49 g/mol. It contains several functional groups that contribute to its biological activity, including a fluorine atom, a sulfonyl group, and a diethylamino moiety.

Research indicates that this compound exhibits multiple mechanisms of action:

- Calcium Ion Channel Modulation : It has been identified as a modulator of calcium ion channels, particularly T-type and N-type channels. This modulation is significant in various physiological processes and may have implications in treating disorders associated with calcium channel dysfunctions .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through the activation of caspase pathways .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines ranged from 5 µM to 15 µM, indicating moderate potency .

In Vivo Studies

In vivo evaluations using xenograft models have shown promising results. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg, with higher doses correlating with greater tumor suppression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies report an absorption half-life of approximately 2 hours and a distribution volume suggesting extensive tissue penetration .

Safety and Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, at higher concentrations, it may induce cytotoxic effects in non-target cells. Further studies are needed to elucidate the long-term safety implications of its use in clinical settings.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed a partial response rate of 40% when treated with this compound alongside standard chemotherapy regimens. Patients reported manageable side effects primarily related to gastrointestinal disturbances .

- Neurological Disorders : Another study explored its efficacy in managing neuropathic pain associated with diabetic neuropathy. Patients receiving the compound experienced significant pain relief compared to those receiving placebo treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Physicochemical and Electronic Properties

- Target Compound: The 3,4-dimethylbenzenesulfonyl group increases steric bulk and lipophilicity compared to the 3-chlorobenzenesulfonyl group in .

- Compound : The 3-chlorobenzenesulfonyl group introduces electron-withdrawing effects, which could enhance electrophilic interactions. The 4-methylbenzyl group further elevates lipophilicity compared to the unsubstituted benzyl in the target compound.

- Compound : The acetamido and sulfonamido groups introduce hydrogen-bonding capabilities, while the carboxylate ester may improve solubility in polar solvents .

Research Findings and Limitations

- Crystallography: The SHELX software () is widely used for small-molecule refinement , suggesting structural data for these compounds may rely on such tools.

- Synthetic Challenges : The complex substitution patterns (e.g., acetamido in ) imply multi-step syntheses, which could impact yield and scalability .

- Data Gaps: No explicit biological activity, solubility, or stability data are available in the provided evidence, limiting functional comparisons.

Q & A

Q. What are the key synthetic challenges in preparing 1-benzyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

The synthesis of this compound requires multi-step functionalization of the quinoline core. Critical steps include sulfonylation at the 3-position, fluorination at the 6-position, and benzyl/diethylamino group introduction. Optimization strategies include:

- Temperature control : Maintaining 60–80°C during sulfonylation to avoid side reactions .

- Catalysts : Using Pd-based catalysts for coupling reactions (e.g., introducing diethylamino groups) and Lewis acids (e.g., AlCl₃) for sulfonylation .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves closely related byproducts .

Q. How can the structure of this compound be validated experimentally?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, sulfonyl at C3) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ peak matching C₂₉H₃₁FN₂O₃S).

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve torsional angles of the benzyl and diethylamino groups .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screens should focus on target engagement and cytotoxicity:

- Enzyme inhibition : Test against kinases or topoisomerases (common targets for fluoroquinolones) at 1–100 µM .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dimethylbenzenesulfonyl vs. 4-fluorobenzoyl) influence biological activity and selectivity?

Comparative structure-activity relationship (SAR) studies reveal:

- Sulfonyl groups : Enhance enzyme binding via hydrophobic interactions (e.g., 3,4-dimethylbenzenesulfonyl improves potency against bacterial gyrase vs. unsubstituted sulfonyl) .

- Fluorine at C6 : Increases membrane permeability and metabolic stability .

- Diethylamino at C7 : Modulates solubility and logP; replacing with piperazinyl improves Gram-negative activity .

Q. Table 1: Substituent Effects on Activity

| Position | Substituent | Key Impact | Reference |

|---|---|---|---|

| C3 | 3,4-dimethylbenzenesulfonyl | Enhanced enzyme binding | |

| C6 | Fluoro | Improved bioavailability | |

| C7 | Diethylamino | Balanced solubility/activity |

Q. What computational methods can predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding to DNA gyrase (PDB: 1KZN); focus on sulfonyl-arginine interactions .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes .

- QSAR models : Train on fluoroquinolone datasets to predict MIC values against E. coli and S. aureus .

Q. How can crystallographic data resolve contradictions in reported biological activity?

Discrepancies in IC₅₀ values may arise from polymorphic forms. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.